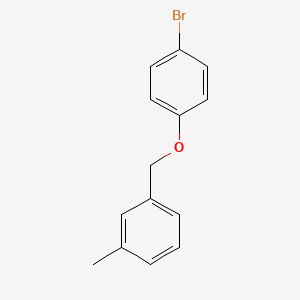

4-Bromophenyl-(3-methylbenzyl)ether

Description

4-Bromophenyl-(3-methylbenzyl)ether is a brominated aromatic ether characterized by a 4-bromophenyl group linked via an ether bond to a 3-methylbenzyl moiety. The compound’s properties are influenced by the electron-withdrawing bromine atom on the phenyl ring and the hydrophobic 3-methyl substituent on the benzyl group, which may enhance its stability and lipophilicity compared to simpler diphenyl ethers.

Properties

IUPAC Name |

1-bromo-4-[(3-methylphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTWXLCYSQFRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromophenyl-(3-methylbenzyl)ether is a synthetic organic compound with potential biological activity that has garnered interest in medicinal chemistry. Its structure features a bromophenyl group attached to a methylbenzyl ether, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H15BrO

- Molecular Weight : 293.19 g/mol

- IUPAC Name : 4-bromo-phenyl-(3-methylbenzyl) ether

The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions due to its electronegative nature.

Biological Activity Overview

Research on 4-Bromophenyl-(3-methylbenzyl)ether indicates several potential biological activities, including:

- Antimicrobial Activity : Studies suggest that ether derivatives exhibit various degrees of antimicrobial properties. The introduction of halogens like bromine can enhance these effects by altering membrane permeability or inhibiting essential cellular processes.

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or interference with cell cycle regulation.

- Anti-inflammatory Effects : Some studies indicate that phenolic compounds can modulate inflammatory pathways, potentially making 4-Bromophenyl-(3-methylbenzyl)ether a candidate for anti-inflammatory therapies.

The biological activity of 4-Bromophenyl-(3-methylbenzyl)ether may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other phenolic ethers.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

A study examined the antimicrobial properties of several phenolic ethers, including 4-Bromophenyl-(3-methylbenzyl)ether. Results indicated effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the organism tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In vitro studies demonstrated that 4-Bromophenyl-(3-methylbenzyl)ether significantly reduced the viability of breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

Anti-inflammatory Effects

Research has shown that compounds structurally similar to 4-Bromophenyl-(3-methylbenzyl)ether can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-Bromophenyl-(3-methylbenzyl)ether with structurally related brominated ethers:

*Note: Data for 4-Bromophenyl-(3-methylbenzyl)ether is estimated based on structural analogs.

Key Observations :

- Molecular Weight : The methyl and halogenated benzyl derivatives (e.g., fluoro, chloro) exhibit higher molecular weights than BDE-3 due to additional substituents.

- Melting Points : BDE-3’s low melting point (18.72°C) suggests a less rigid structure compared to substituted benzyl ethers, which may have higher melting points due to steric effects.

Environmental and Regulatory Considerations

- Persistence: Brominated diphenyl ethers like BDE-3 are classified as priority pollutants under the Clean Water Act due to their environmental persistence .

- Toxicity : Halogenated analogs (e.g., chloro, fluoro) may exhibit higher toxicity due to stronger electrophilic character, whereas methyl derivatives might prioritize metabolic pathways involving oxidation .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-bromophenol (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A strong base—commonly sodium hydroxide (1.2 equiv) or potassium carbonate (1.5 equiv)—is added to generate the phenoxide ion. The inclusion of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 equiv) enhances reaction efficiency by facilitating ion exchange between aqueous and organic phases. 3-Methylbenzyl bromide (1.1 equiv) is introduced dropwise, and the mixture is heated to 80–100°C for 12–24 hours under inert atmosphere.

Critical Parameters:

-

Base Selection : Sodium hydroxide achieves higher conversion rates than potassium carbonate but requires stringent moisture control to prevent hydrolysis of the benzyl bromide.

-

Solvent Effects : DMSO improves phenoxide solubility, reducing side reactions such as oligomerization.

-

Temperature : Reactions conducted above 80°C minimize kinetic competition from elimination pathways.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with dichloromethane, and washed sequentially with water and brine to remove residual base and catalyst. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography (hexane:ethyl acetate = 20:1) yields the target compound as a colorless liquid. Reported isolated yields range from 78% to 85% under optimized conditions.

Transition Metal-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route to 4-bromophenyl-(3-methylbenzyl)ether, particularly for substrates prone to side reactions under basic conditions.

Palladium/Phosphine Ligand Systems

A modified Ullmann-type coupling employs bis(2-bromophenyl)ether derivatives and 3-methylbenzylamine in the presence of palladium acetate (Pd(OAc)₂, 5 mol%) and DPEphos (10 mol%) as a stabilizing ligand. The reaction proceeds in dry toluene at 120°C for 24 hours, with sodium tert-butoxide (3.0 equiv) as a base. This method avoids the need for pre-formed phenoxide ions, instead leveraging oxidative addition of the aryl bromide to palladium(0).

Key Advantages:

Limitations and Byproducts

Competing C–N coupling is suppressed by using sterically hindered ligands like rac-BINAP, which favor C–O bond formation. Typical byproducts include bis(3-methylbenzyl)ether (<5%) and unreacted starting materials, separable via chromatography. Isolated yields for this method range from 65% to 75%, reflecting the trade-off between functional group compatibility and efficiency.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of Williamson synthesis versus palladium-catalyzed coupling:

Q & A

What are the optimal synthetic routes for 4-Bromophenyl-(3-methylbenzyl)ether, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves Williamson etherification, where 4-bromophenol reacts with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF or THF). Key parameters include:

- Temperature: 80–100°C for 12–24 hours to ensure complete alkylation.

- Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reactivity in biphasic systems.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted starting materials.

Example Reaction Setup:

Which analytical techniques are most effective for characterizing 4-Bromophenyl-(3-methylbenzyl)ether, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm). The 3-methylbenzyl group shows a singlet for CH₃ (δ 2.3–2.5 ppm) and a benzylic CH₂ (δ 4.5–4.7 ppm).

- ¹³C NMR: Confirm ether linkage (C-O signal at ~70 ppm) and aromatic carbons (110–150 ppm).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 291.03 (C₁₄H₁₃BrO⁺).

- X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles, spatial arrangement) using SHELX programs for refinement .

Data Contradictions: Discrepancies in melting points (e.g., 58–60°C vs. 18.7°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) verifies thermal behavior .

How can 4-Bromophenyl-(3-methylbenzyl)ether be quantified in environmental matrices, and what are the key challenges in detection?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges concentrates the compound from water or soil.

- Chromatography:

- GC-MS: Derivatization (e.g., silylation) enhances volatility. Monitor m/z 290–292 (bromine isotope pattern).

- HPLC-MS/MS: Reverse-phase C18 column (ACN/water gradient) with MRM transitions (e.g., 291→171).

- Challenges: Matrix interference (e.g., humic acids) and low recovery rates (<70%) require internal standards (e.g., deuterated analogs) for calibration .

What are the potential biological applications of 4-Bromophenyl-(3-methylbenzyl)ether, and how are structure-activity relationships (SAR) explored?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). The bromine atom enhances lipophilicity, improving membrane penetration.

- Enzyme Inhibition: Screen against cytochrome P450 isoforms using fluorogenic substrates. The 3-methyl group may sterically hinder binding.

- SAR Studies: Synthesize analogs (e.g., chloro or nitro substituents) and compare bioactivity. QSAR models predict logP and polar surface area to optimize pharmacokinetics .

How do computational methods aid in predicting the reactivity and stability of 4-Bromophenyl-(3-methylbenzyl)ether?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models electron distribution. The HOMO-LUMO gap (~4.5 eV) indicates susceptibility to nucleophilic attack at the ether oxygen.

- Molecular Dynamics (MD): Simulates solvation effects in water or lipid bilayers. The 3-methyl group reduces solubility (logP ~3.2).

- Degradation Pathways: Predict hydrolysis products (e.g., 4-bromophenol) using transition state theory .

What strategies mitigate conflicting data in reported physicochemical properties of 4-Bromophenyl-(3-methylbenzyl)ether?

Methodological Answer:

- Melting Point Validation: Use DSC to distinguish polymorphs (e.g., monoclinic vs. orthorhombic crystals).

- Solubility Testing: Shake-flask method in buffers (pH 1–13) identifies pH-dependent solubility trends.

- Interlaboratory Comparisons: Collaborative trials (e.g., ISO 5725) standardize protocols for properties like logKow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.